KR-39038

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

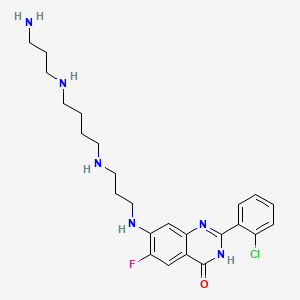

Formule moléculaire |

C24H32ClFN6O |

|---|---|

Poids moléculaire |

475.0 g/mol |

Nom IUPAC |

7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C24H32ClFN6O/c25-19-8-2-1-7-17(19)23-31-21-16-22(20(26)15-18(21)24(33)32-23)30-14-6-13-29-11-4-3-10-28-12-5-9-27/h1-2,7-8,15-16,28-30H,3-6,9-14,27H2,(H,31,32,33) |

Clé InChI |

UEAYNKFJXGVWBQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=NC3=CC(=C(C=C3C(=O)N2)F)NCCCNCCCCNCCCN)Cl |

Origine du produit |

United States |

Foundational & Exploratory

what is the mechanism of action of KR-39038

An In-depth Technical Guide on the Core Mechanism of Action of KR-39038

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally active small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5). It has demonstrated significant efficacy in preclinical models of heart failure by attenuating cardiac hypertrophy and improving cardiac function. The primary mechanism of action of this compound is the inhibition of GRK5 kinase activity, which plays a crucial role in the signaling cascade leading to pathological cardiac hypertrophy. This document provides a detailed overview of the mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the involved pathways and experimental workflows.

Introduction

Pathological cardiac hypertrophy is a maladaptive response of the heart to various stresses, such as hypertension and myocardial infarction, and is a major risk factor for the development of heart failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a key regulator of this process, making it a promising therapeutic target. This compound, with the chemical name 7-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-2-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one, has been identified as a novel and potent inhibitor of GRK5.[1][2] This guide delineates the molecular mechanism through which this compound exerts its anti-hypertrophic effects.

Core Mechanism of Action: GRK5 Inhibition

The central mechanism of action of this compound is its direct inhibition of the kinase activity of GRK5.[1][2] In pathological cardiac hypertrophy, various hypertrophic stimuli, such as angiotensin II and pressure overload, activate Gq-coupled receptors. This activation leads to the translocation of GRK5 to the nucleus.

Within the nucleus, GRK5 phosphorylates Class II histone deacetylase 5 (HDAC5). This phosphorylation event triggers the export of HDAC5 from the nucleus to the cytoplasm. The nuclear exclusion of HDAC5, a transcriptional repressor, leads to the de-repression of the myocyte enhancer factor-2 (MEF2) transcription factor. Activated MEF2 then promotes the transcription of a suite of fetal genes associated with cardiac hypertrophy, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

This compound, by inhibiting GRK5, prevents the initial phosphorylation of HDAC5, thereby retaining HDAC5 in the nucleus where it continues to repress MEF2. This ultimately blocks the downstream hypertrophic gene expression program.

Signaling Pathway Diagram

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| GRK5 Inhibition (IC50) | 0.02 µM | Concentration for 50% inhibition of GRK5 kinase activity in a TR-FRET based assay.[1][2] |

| Inhibition of Cellular Hypertrophy | Significant at ≥ 0.1 µM | Inhibition of angiotensin II-induced cellular hypertrophy in neonatal cardiomyocytes. |

| Inhibition of HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Reduction of angiotensin II-induced HDAC5 phosphorylation in neonatal cardiomyocytes. |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Key Findings |

| Mouse (Pressure Overload-Induced Cardiac Hypertrophy) | 30 mg/kg/day (oral) for 14 days | 43% reduction in left ventricular weight.[1][2] |

| Rat (Chronic Heart Failure post-Coronary Artery Ligation) | 10 and 30 mg/kg/day (oral) | Significant preservation of cardiac function and attenuation of myocardial remodeling.[1][2] |

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (5 mg/kg) | Oral (300 mg/kg) |

| AUC∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |

| t1/2 (h) | 0.7 ± 0.04 | 2.3 ± 2.9 |

| Bioavailability (%) | - | 4.3 |

| Cardiac Tissue Concentration | 16.9 times higher than plasma (4h post-injection) | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GRK5 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the kinase activity of GRK5 and its inhibition by this compound.

Angiotensin II-Induced Hypertrophy in Neonatal Rat Cardiomyocytes

This in vitro model is used to assess the anti-hypertrophic effects of this compound at a cellular level.

-

Cell Isolation and Culture: Cardiomyocytes are isolated from the ventricles of 1-2 day old Sprague-Dawley rats. The cells are then cultured in a suitable medium, often containing bromodeoxyuridine to inhibit fibroblast proliferation.

-

Hypertrophy Induction: After a period of serum starvation, hypertrophy is induced by treating the cardiomyocytes with angiotensin II (e.g., 1 µM).[3]

-

Treatment: this compound is co-incubated with angiotensin II at various concentrations.

-

Assessment of Hypertrophy:

-

Cell Size Measurement: The surface area of individual cardiomyocytes is measured using imaging software.

-

Protein Synthesis: Incorporation of a radiolabeled amino acid (e.g., [3H]leucine) is quantified.

-

Gene Expression: The expression of hypertrophic markers (ANP, BNP, β-MHC) is measured by qPCR or Western blot.

-

-

Assessment of HDAC5 Phosphorylation: Western blot analysis is used to measure the levels of phosphorylated HDAC5.

In Vivo Models of Cardiac Hypertrophy and Heart Failure

This model mimics hypertension-induced cardiac hypertrophy.

-

Surgical Procedure (Transverse Aortic Constriction - TAC):

-

Anesthetize the mouse.

-

Perform a thoracotomy to expose the aortic arch.

-

A suture is tied around the transverse aorta with a needle of a specific gauge placed alongside to create a standardized constriction.

-

The needle is removed, leaving a stenosed aorta.

-

-

Treatment: this compound (e.g., 30 mg/kg/day) is administered orally for a defined period (e.g., 14 days).[1]

-

Assessment:

-

Echocardiography: To measure cardiac dimensions and function.

-

Histology: Heart sections are stained (e.g., with H&E and Masson's trichrome) to measure cardiomyocyte cross-sectional area and interstitial fibrosis.

-

Heart Weight to Body Weight Ratio: A gross measure of hypertrophy.

-

This model simulates heart failure following a myocardial infarction.

-

Surgical Procedure (Coronary Artery Ligation):

-

Anesthetize the rat.

-

Perform a thoracotomy to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

-

-

Treatment: this compound (e.g., 10 and 30 mg/kg/day) is administered orally, typically starting after the initial infarct has stabilized.[2]

-

Assessment:

-

Echocardiography: To assess changes in cardiac function and remodeling over time.

-

Histology: To evaluate infarct size, hypertrophy, and fibrosis in the non-infarcted myocardium.[4]

-

Conclusion

This compound is a potent GRK5 inhibitor that effectively counteracts pathological cardiac hypertrophy. Its mechanism of action is well-defined, involving the suppression of the GRK5-HDAC5-MEF2 signaling axis. The compelling preclinical data, including its oral activity and favorable cardiac tissue distribution, position this compound as a promising therapeutic candidate for the treatment of heart failure. Further investigation in clinical settings is warranted to translate these findings to human patients.

References

- 1. pnas.org [pnas.org]

- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. [Angiotensin II induced myocardial hypertrophy in neonatal rats could be attenuated by activated κ-opioid receptor via modulating the calcineurin signal pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

KR-39038: A Potent and Selective GRK5 Inhibitor for Cardiac Hypertrophy and Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5) has emerged as a critical regulator of pathological cardiac hypertrophy, making it a promising therapeutic target for heart failure. KR-39038 is a novel, potent, and orally active small molecule inhibitor of GRK5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiovascular disease.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key contributor to the development of heart failure is pathological cardiac hypertrophy, a maladaptive enlargement of the heart muscle. G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs), which are central to cardiovascular function.[1]

Among the GRK family, GRK5 has been identified as a key mediator of pathological cardiac hypertrophy.[2][3] Upon stimulation by hypertrophic agonists like angiotensin II, GRK5 translocates to the nucleus, where it phosphorylates and inactivates histone deacetylase 5 (HDAC5).[4][5] This leads to the de-repression of myocyte enhancer factor 2 (MEF2), a transcription factor that drives the expression of genes associated with cardiac hypertrophy.[4]

This compound is a recently developed small molecule inhibitor that demonstrates high potency and selectivity for GRK5.[2] Preclinical studies have shown that this compound effectively attenuates cardiac hypertrophy and improves cardiac function in animal models of heart failure, highlighting its therapeutic potential.[1][2] This guide will delve into the technical details of this compound, providing a comprehensive resource for its scientific evaluation and potential clinical development.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of GRK5.[2] The primary mechanism involves the suppression of the GRK5-HDAC5 signaling pathway, which is a key driver of pathological cardiac hypertrophy.[4][6]

GRK5 Signaling Pathway in Cardiac Hypertrophy

Figure 1. this compound Inhibition of the GRK5 Signaling Pathway.

As depicted in Figure 1, angiotensin II binds to the angiotensin II receptor type 1 (AT1R), a GPCR on the surface of cardiomyocytes. This activation leads to the translocation of GRK5 from the cytoplasm to the nucleus. In the nucleus, GRK5 phosphorylates HDAC5. Phosphorylated HDAC5 is then exported from the nucleus to the cytoplasm, which relieves its inhibitory effect on the transcription factor MEF2. Uninhibited MEF2 then activates the transcription of genes that promote cardiac hypertrophy. This compound directly inhibits the kinase activity of nuclear GRK5, preventing the phosphorylation of HDAC5 and thereby blocking the entire downstream hypertrophic signaling cascade.

Quantitative Data

The inhibitory potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | Reference |

| GRK5 | TR-FRET Kinase Assay | 0.02 | [1][2] |

| GRK2 | Kinase Assay | >10 (5.9% inhibition at 10 µM) | [1] |

IC50: Half-maximal inhibitory concentration; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: In Vitro Cellular Activity of this compound in Neonatal Cardiomyocytes

| Effect | Assay | Concentration | Result | Reference |

| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Cellular Hypertrophy Assay | ≥ 0.1 µM | Significant inhibition | [6] |

| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Western Blot | ≥ 0.3 µM | Decreased phosphorylation | [6] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Duration | Key Finding | Reference |

| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day, p.o. | 14 days | 43% reduction in left ventricular weight | [1][2] |

| Chronic Heart Failure (Rat) | 10 and 30 mg/kg/day, p.o. | - | Significant preservation of cardiac function and attenuation of myocardial remodeling | [1][2] |

p.o.: per os (by mouth).

Table 4: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | IV (10 mg/kg) | PO (300 mg/kg) |

| Cmax (µg/mL) | - | 5.2 ± 2.8 |

| AUC∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |

| Bioavailability (%) | - | 4.3 |

Cmax: Maximum plasma concentration; AUC∞: Area under the plasma concentration-time curve from time zero to infinity.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro GRK5 Kinase Assay (TR-FRET)

Figure 2. TR-FRET GRK5 Kinase Assay Workflow.

The inhibitory activity of this compound on GRK5 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.[1]

-

Materials:

-

Human recombinant GRK5 (Invitrogen)

-

Ulight™-Histone H3 (Thr3) peptide (PerkinElmer)

-

LANCE® Eu-W1024 labeled anti-phospho-Histone H3 (Thr3) antibody (PerkinElmer)

-

ATP (Sigma-Aldrich)

-

This compound (synthesized in-house)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

A kinase reaction mixture is prepared containing GRK5 enzyme, Ulight-Histone H3 peptide substrate, and ATP in the assay buffer.

-

This compound or a vehicle control is added to the reaction mixture in a 384-well plate.

-

The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of a detection mixture containing EDTA and the Eu-W1024 labeled anti-phospho-Histone H3 antibody.

-

The plate is incubated at room temperature to allow for antibody binding to the phosphorylated substrate.

-

The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of GRK5 activity.

-

IC50 values are calculated from the dose-response curves.

-

Angiotensin II-Induced Cardiomyocyte Hypertrophy Assay

-

Cell Culture:

-

Primary neonatal rat ventricular cardiomyocytes are isolated and cultured.

-

-

Procedure:

-

Cardiomyocytes are seeded in culture plates and allowed to attach.

-

Cells are serum-starved for 24 hours.

-

Cells are pre-treated with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Hypertrophy is induced by treating the cells with angiotensin II (e.g., 1 µM) for 48 hours.

-

After incubation, cells are fixed and stained with an antibody against a sarcomeric protein (e.g., α-actinin).

-

The cell surface area is measured using microscopy and image analysis software. An increase in cell size is indicative of hypertrophy.

-

Western Blot for HDAC5 Phosphorylation

Figure 3. Western Blot Workflow for Phospho-HDAC5.

-

Procedure:

-

Neonatal cardiomyocytes are treated as described in the hypertrophy assay.

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated HDAC5.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponding to phospho-HDAC5 is quantified.

-

Conclusion

This compound is a promising novel inhibitor of GRK5 with potent in vitro and in vivo activity against pathological cardiac hypertrophy and heart failure. Its well-defined mechanism of action, targeting the GRK5-HDAC5 signaling axis, provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals to facilitate further investigation into the therapeutic potential of this compound and the broader field of GRK5 inhibition in cardiovascular disease.

References

- 1. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

KR-39038: A Novel GRK5 Inhibitor for Cardiac Hypertrophy Attenuation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can ultimately lead to heart failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a critical regulator of pathological cardiac hypertrophy. This technical guide provides a comprehensive overview of KR-39038, a novel and potent small molecule inhibitor of GRK5, and its therapeutic potential in combating cardiac hypertrophy. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for replicating pivotal research, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action: Targeting the GRK5-HDAC5 Axis

This compound exerts its anti-hypertrophic effects by potently and selectively inhibiting G protein-coupled receptor kinase 5 (GRK5).[1][2][3] GRK5 is a serine/threonine kinase that, upon activation by hypertrophic stimuli, translocates to the nucleus.[4] In the nucleus, GRK5 phosphorylates Class II histone deacetylases (HDACs), particularly HDAC5.[4][5] This phosphorylation event triggers the nuclear export of HDAC5, thereby relieving its repression of the myocyte enhancer factor-2 (MEF2) transcription factor.[4] The subsequent activation of MEF2 drives the expression of genes associated with pathological cardiac hypertrophy.

This compound, by inhibiting GRK5 kinase activity, prevents the phosphorylation and subsequent nuclear export of HDAC5.[1][5] This action maintains HDAC5 in the nucleus, where it continues to suppress MEF2-mediated transcription of hypertrophic genes, thus attenuating the development of cardiac hypertrophy.[5]

Quantitative Data Summary

The efficacy of this compound has been demonstrated in both in vitro and in vivo models of cardiac hypertrophy. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Model | Notes |

| GRK5 Inhibitory Activity (IC50) | 0.02 µM | Enzyme Assay | Demonstrates potent inhibition of GRK5 kinase activity.[1][2][3] |

| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Significant at ≥ 0.1 µM | Neonatal Rat Cardiomyocytes | Indicates direct anti-hypertrophic effect on heart cells.[3] |

| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Neonatal Rat Cardiomyocytes | Confirms mechanism of action by preventing HDAC5 phosphorylation.[3][6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Key Findings |

| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day, p.o. for 14 days | 43% reduction in left ventricular weight.[1][2][5] |

| Chronic Heart Failure following Coronary Artery Ligation (Rat) | 10 and 30 mg/kg/day, p.o. | Significant preservation of cardiac function and attenuation of myocardial remodeling.[1][2][5] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

References

- 1. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Angiotensin II-Induced Hypertrophy Model of Cardiomyocytes [bio-protocol.org]

- 4. A Juvenile Murine Heart Failure Model of Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KR-39038 in the Modulation of HDAC5 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of KR-39038, a novel and potent G protein-coupled receptor kinase 5 (GRK5) inhibitor, with a specific focus on its effects on the phosphorylation of histone deacetylase 5 (HDAC5). Pathological cardiac hypertrophy, a key factor in the progression of heart failure, is intricately linked to signaling pathways that regulate gene expression in cardiomyocytes. One such critical pathway involves the phosphorylation of class IIa HDACs, including HDAC5, by kinases such as GRK5. This guide will detail the experimental evidence, quantitative data, and methodologies used to elucidate the inhibitory effect of this compound on this pathway, presenting a compelling case for its therapeutic potential in cardiovascular diseases.

Introduction

Cardiac hypertrophy, an adaptive response of the heart to increased workload, can become maladaptive and lead to heart failure. A key molecular event in pathological hypertrophy is the activation of pro-hypertrophic gene transcription. This process is, in part, regulated by the nuclear-cytoplasmic shuttling of class IIa histone deacetylases (HDACs), such as HDAC5. In their dephosphorylated state, class IIa HDACs reside in the nucleus and repress the activity of transcription factors like myocyte enhancer factor-2 (MEF2), which are critical for the expression of genes involved in cardiac growth.

G protein-coupled receptor kinase 5 (GRK5), a serine/threonine kinase, has been identified as a key regulator of this process. Upon hypertrophic stimuli, GRK5 can translocate to the nucleus and phosphorylate HDAC5. This phosphorylation event acts as a signal for the nuclear export of HDAC5, thereby relieving its repression of MEF2 and promoting the transcription of pro-hypertrophic genes.

This compound has emerged as a potent and selective inhibitor of GRK5.[1][2][3][4] This guide will explore the preclinical data demonstrating the efficacy of this compound in inhibiting GRK5-mediated HDAC5 phosphorylation and its subsequent anti-hypertrophic effects.

Signaling Pathway: The GRK5-HDAC5 Axis in Cardiac Hypertrophy

The signaling cascade leading to HDAC5 phosphorylation and subsequent cardiac hypertrophy is a multi-step process initiated by various stress signals, such as angiotensin II.

As illustrated, angiotensin II binding to its receptor (AT1R) activates Gq proteins, leading to the activation and nuclear translocation of GRK5. In the nucleus, GRK5 phosphorylates HDAC5, causing its export to the cytoplasm. This relieves the repression of MEF2, allowing it to activate the transcription of genes that promote cardiac hypertrophy. This compound exerts its effect by directly inhibiting the kinase activity of GRK5.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Condition | Reference |

| GRK5 IC50 | 0.02 µM | - | In vitro kinase assay | [2][4] |

| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Significant at ≥ 0.1 µM | Neonatal cardiomyocytes | 24h treatment | [1] |

| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Neonatal cardiomyocytes | Pretreatment | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Key Finding | Reference |

| Pressure Overload-induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day, p.o. for 14 days | 43% reduction in left ventricular weight | [2][4] |

| Chronic Heart Failure post-Coronary Artery Ligation (Rat) | 10 and 30 mg/kg/day, p.o. | Significant preservation of cardiac function and attenuation of myocardial remodeling | [2][4] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the effect of this compound on HDAC5 phosphorylation.

Induction of Cardiomyocyte Hypertrophy

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of KR-39038: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-39038 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5), a key regulator of cardiac signaling pathways. This technical guide provides an in-depth overview of the known downstream targets of this compound, focusing on its role in mitigating pathological cardiac hypertrophy. We present a summary of its inhibitory effects, detailed experimental protocols for assessing its activity, and a visualization of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of GRK5 inhibition.

Introduction

Pathological cardiac hypertrophy, a maladaptive thickening of the heart muscle, is a significant contributor to the progression of heart failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a critical mediator in this process. This compound has been identified as a highly potent and selective inhibitor of GRK5, demonstrating significant anti-hypertrophic effects in preclinical models. This guide elucidates the molecular mechanisms through which this compound exerts its effects, with a primary focus on its downstream signaling targets.

Core Mechanism of Action: The GRK5-HDAC5 Axis

The primary mechanism of action of this compound is the direct inhibition of GRK5 kinase activity. In the context of cardiac hypertrophy, particularly in response to stimuli such as angiotensin II, GRK5 phosphorylates and activates histone deacetylase 5 (HDAC5). This phosphorylation event is a critical step in the hypertrophic signaling cascade. By inhibiting GRK5, this compound effectively blocks the downstream phosphorylation of HDAC5.[1][2] This, in turn, prevents the nuclear export of HDAC5 and subsequent derepression of pro-hypertrophic transcription factors, most notably myocyte enhancer factor 2 (MEF2).[3][4] The inhibition of MEF2-dependent gene transcription is a key downstream effect of this compound, leading to the attenuation of cardiac hypertrophy.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory and therapeutic effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Assay | Reference |

| IC50 | GRK5 | 0.02 µM | TR-FRET Kinase Assay | [1][2] |

Table 2: In Vitro Cellular Effects of this compound in Neonatal Cardiomyocytes

| Effect | Stimulus | This compound Concentration | Result | Reference |

| Inhibition of Cellular Hypertrophy | Angiotensin II | ≥ 0.1 µM | Significant Inhibition | [5] |

| Inhibition of HDAC5 Phosphorylation | Angiotensin II | ≥ 0.3 µM | Significant Decrease | [5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Duration | Key Finding | Reference |

| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day (oral) | 14 days | 43% reduction in left ventricular weight | [1][2] |

| Chronic Heart Failure (Rat; post-coronary artery ligation) | 10 and 30 mg/kg/day (oral) | Not specified | Significant preservation of cardiac function and attenuation of myocardial remodeling | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

Caption: Signaling pathway of this compound in inhibiting cardiac hypertrophy.

References

- 1. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein Kinases C and D Mediate Agonist-Dependent Cardiac Hypertrophy through Nuclear Export of Histone Deacetylase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of KR-39038: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-39038 is a novel, potent, and orally bioavailable small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2] It has demonstrated significant therapeutic potential in preclinical models of heart failure by attenuating cardiac hypertrophy and improving cardiac function.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data presented for scientific evaluation.

Introduction

G protein-coupled receptor kinase 5 (GRK5) is a key regulator of G protein-coupled receptor (GPCR) signaling. Upregulation of GRK5 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target.[2] this compound, with the chemical name 7-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl) amino)-2-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one, was identified as a potent inhibitor of GRK5.[2][3] Preclinical studies have shown its efficacy in reducing cardiac hypertrophy and improving heart function in animal models.[2]

Discovery and Synthesis

This compound was developed by the Korea Research Institute of Chemical Technology.[2] While the detailed synthesis protocol is proprietary and not publicly available in the primary literature, it is described as having been synthesized in-house for research purposes.[3]

Mechanism of Action

This compound is a potent inhibitor of GRK5 with a reported IC50 of 0.02 μM.[1][2] Its mechanism of action in attenuating cardiac hypertrophy involves the suppression of the Histone Deacetylase 5 (HDAC5) pathway.[1] In neonatal cardiomyocytes, this compound significantly inhibits angiotensin II-induced cellular hypertrophy and the phosphorylation of HDAC5.[2]

Signaling Pathway

The proposed signaling pathway for this compound's action is illustrated below. Angiotensin II, a known pro-hypertrophic stimulus, activates pathways leading to GRK5-mediated phosphorylation of HDAC5. Phosphorylated HDAC5 is then exported from the nucleus, de-repressing pro-hypertrophic gene transcription. This compound, by inhibiting GRK5, prevents HDAC5 phosphorylation, thereby maintaining its nuclear localization and repressive function on hypertrophic gene expression.

Caption: Mechanism of this compound in inhibiting cardiac hypertrophy.

Preclinical Data

In Vitro Efficacy

This compound demonstrated potent inhibitory activity against GRK5 and effectively suppressed cellular hypertrophy in neonatal cardiomyocytes.

| Parameter | Value | Cell Type | Condition |

| GRK5 IC50 | 0.02 µM | - | In vitro kinase assay |

| Hypertrophy Inhibition | Significant at ≥ 0.1 µM | Neonatal Cardiomyocytes | Angiotensin II-induced |

| HDAC5 Phosphorylation | Decreased at ≥ 0.3 µM | Neonatal Cardiomyocytes | Angiotensin II-induced |

In Vivo Efficacy

Oral administration of this compound showed significant therapeutic effects in mouse and rat models of heart failure.

| Animal Model | Dosage | Duration | Key Finding |

| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day (oral) | 14 days | 43% reduction in left ventricular weight[2] |

| Chronic Heart Failure (Rat) | 10 and 30 mg/kg/day (oral) | - | Significant preservation of cardiac function and attenuation of myocardial remodeling[2] |

Pharmacokinetics

Pharmacokinetic parameters of this compound were determined in Sprague-Dawley rats.

| Parameter | Value (IV, 10 mg/kg) | Value (Oral, 300 mg/kg) |

| AUC∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |

| Bioavailability | - | 4.3% |

Experimental Protocols

GRK5 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the inhibitory effect of this compound on GRK5 kinase activity.

Materials:

-

Human recombinant GRK5 (Invitrogen)

-

Ulight-Histon H3 (Thr3) peptide (PerkinElmer)

-

LANCE® TR-FRET assay kit (PerkinElmer)

-

This compound

-

Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, 0.5 mM EDTA, pH 7.4)

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, add GRK5 enzyme, the Ulight-Histon H3 peptide substrate, and ATP to the assay buffer.

-

Add the diluted this compound or vehicle control to the reaction mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the Eu-labeled anti-phospho-Histone H3 antibody (from the LANCE® kit) to stop the reaction and detect the phosphorylated substrate.

-

Incubate for another 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Ulight).

-

Calculate the ratio of the 665 nm to 615 nm signals and determine the IC50 value for this compound.

Caption: Workflow for the GRK5 TR-FRET kinase assay.

Angiotensin II-Induced Cellular Hypertrophy in Neonatal Cardiomyocytes

This assay assesses the ability of this compound to prevent cardiomyocyte growth in response to a hypertrophic stimulus.

Materials:

-

Primary neonatal rat cardiomyocytes

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Angiotensin II

-

This compound

-

Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, fluorescent secondary antibody, DAPI)

Protocol:

-

Isolate neonatal rat ventricular cardiomyocytes and plate them in culture dishes.

-

After 24 hours, replace the medium with serum-free DMEM for 24 hours to induce quiescence.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce hypertrophy by adding angiotensin II (e.g., 1 µM) to the culture medium and incubate for 48 hours.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Stain the cells with an anti-α-actinin antibody to visualize the cardiomyocyte cell area and DAPI for nuclear staining.

-

Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software.

Pressure Overload-Induced Cardiac Hypertrophy Mouse Model

This in vivo model evaluates the efficacy of this compound in a pressure-overload heart failure model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

This compound (for oral administration)

Protocol:

-

Anesthetize the mice and perform a thoracotomy to expose the aortic arch.

-

Induce pressure overload by transverse aortic constriction (TAC) using a suture tied around the aorta and a blunted needle, which is then removed.

-

Sham-operated animals undergo the same procedure without aortic constriction.

-

Administer this compound (30 mg/kg) or vehicle daily by oral gavage starting one day after surgery for 14 days.

-

At the end of the treatment period, euthanize the animals and harvest the hearts.

-

Measure the heart weight to body weight ratio and the left ventricular weight to body weight ratio to assess hypertrophy.

Rat Model of Chronic Heart Failure (Coronary Artery Ligation)

This model assesses the effect of this compound on cardiac function in a post-myocardial infarction heart failure model.

Materials:

-

Male Sprague-Dawley rats

-

Anesthesia

-

Surgical instruments

-

This compound (for oral administration)

-

Echocardiography equipment

Protocol:

-

Anesthetize the rats and perform a left thoracotomy.

-

Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Sham-operated animals undergo the same procedure without LAD ligation.

-

Allow the animals to recover and develop heart failure over a period of several weeks.

-

Administer this compound (10 or 30 mg/kg) or vehicle daily by oral gavage for a specified treatment period.

-

Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

At the end of the study, euthanize the animals and perform histological analysis of the heart tissue.

Clinical Development Status

As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. It appears to be in the preclinical stage of development.

Conclusion

This compound is a promising preclinical candidate for the treatment of heart failure. Its potent and specific inhibition of GRK5, coupled with its demonstrated efficacy in robust animal models of cardiac hypertrophy and heart failure, warrants further investigation and development. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of GRK5 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of KR-39038: A Novel GRK5 Inhibitor for Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for KR-39038, a novel, potent, and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5). The information presented herein is compiled from published preclinical studies and is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, efficacy, pharmacokinetics, and safety profile.

Core Efficacy and Mechanism of Action

This compound is a small molecule inhibitor, chemically identified as 7-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl) amino)-2-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one.[1][2] It has been investigated as a potential therapeutic agent for heart failure due to its targeted inhibition of GRK5, a kinase implicated in pathological cardiac hypertrophy.[1][2][3]

In Vitro Efficacy

This compound demonstrates potent inhibitory activity against GRK5 in biochemical assays.[1][2][3] In cell-based assays using neonatal cardiomyocytes, this compound effectively counteracts angiotensin II-induced cellular hypertrophy.[1][2] This anti-hypertrophic effect is achieved through the suppression of the HDAC5 (histone deacetylase 5) pathway.[1]

| Parameter | Value | Experimental System | Reference |

| GRK5 Inhibition (IC50) | 0.02 µM | TR-FRET based kinase assay | [1][2][3] |

| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Significant at ≥ 0.1 µM | Neonatal cardiomyocytes | [1] |

| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Neonatal cardiomyocytes | [1] |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in two key animal models of heart failure.

In a pressure overload-induced cardiac hypertrophy mouse model , oral administration of this compound for 14 days demonstrated a significant reduction in left ventricular weight, indicating a potent anti-hypertrophic effect in vivo.[1][2][3]

In a more chronic rat model of heart failure following coronary artery ligation , long-term oral treatment with this compound resulted in the preservation of cardiac function and attenuation of adverse myocardial remodeling.[1][2][3]

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg, p.o., once daily for 14 days | 43% reduction in left ventricular weight | [1][2][3] |

| Chronic Heart Failure (Rat) | 10 and 30 mg/kg, p.o., once daily | Significant preservation of cardiac function and attenuation of myocardial remodeling | [1][2] |

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in Cardiomyocytes

Caption: Proposed mechanism of this compound in inhibiting cardiac hypertrophy.

In Vivo Efficacy Evaluation Workflow

Caption: Workflow for in vivo evaluation of this compound in heart failure models.

Pharmacokinetics and Safety Profile

Pharmacokinetic Parameters

Pharmacokinetic studies were conducted in Sprague-Dawley rats following single intravenous and oral administrations. Despite a low oral bioavailability of 4.3%, this compound demonstrated significant accumulation in cardiac tissue, with concentrations 16.9 times higher than in plasma four hours after intravenous injection.[2]

| Parameter | 5 mg/kg (i.v.) | 300 mg/kg (p.o.) |

| Cmax (µg/mL) | N/A | 5.2 ± 2.8 |

| Tmax (h) | N/A | 0.7 ± 0.2 |

| t1/2 (h) | 0.7 ± 0.04 | 2.3 ± 2.9 |

| AUC0-∞ (µg·h/mL) | 3.4 ± 1.0 | 8.9 ± 5.0 |

| CL (L/h/kg) | 1.6 ± 0.5 | N/A |

| Vss (L/kg) | 1.2 ± 0.2 | N/A |

| F (%) | N/A | 4.3 ± 2.4 |

| Data are presented as mean ± SEM.[2] |

Toxicology and Safety

Preliminary safety assessments indicate a favorable profile for this compound.

| Assay | Cell Lines / Animal Model | Results |

| Cytotoxicity | NIH3T3, L929, VERO, HFL-1, CHO-K1 | EC50 values: 61.1, 89.9, >100, >100, and >100 µM, respectively |

| Cardiotoxicity (hERG channel) | Patch clamp assay | IC50 > 50 µM |

| Acute Oral Toxicity | Male Sprague-Dawley rats | LD50 > 1000 mg/kg |

Detailed Experimental Protocols

TR-FRET Based GRK5 Kinase Assay

This assay evaluates the direct inhibitory effect of this compound on GRK5 activity.

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human GRK5, a GFP-casein substrate, and ATP is prepared.

-

Compound Incubation: this compound at various concentrations is added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for substrate phosphorylation by GRK5.

-

Detection: A solution containing a Lanthascreen TR-FRET Eu-anti-GST antibody is added to stop the reaction and detect the phosphorylated substrate.

-

Signal Measurement: The TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the concentration-response curve.

Angiotensin II-Induced Hypertrophy in Neonatal Cardiomyocytes

This cell-based assay assesses the anti-hypertrophic effect of this compound.

-

Cell Isolation and Culture: Ventricular myocytes are isolated from 1-2 day old neonatal Sprague-Dawley rats and cultured.

-

Induction of Hypertrophy: Cells are treated with 0.1 µM angiotensin II for 24 hours to induce a hypertrophic response.

-

Treatment: this compound is co-incubated with angiotensin II at various concentrations.

-

Analysis of Hypertrophy:

-

Cell Surface Area: Cells are fixed and stained, and the surface area is measured using imaging software.

-

Protein Synthesis: [3H]-leucine incorporation is measured to quantify protein synthesis.

-

-

Western Blot for HDAC5 Phosphorylation: Cell lysates are collected, and Western blotting is performed using antibodies specific for phosphorylated and total HDAC5 to determine the effect of this compound on this signaling pathway.

Pressure Overload-Induced Cardiac Hypertrophy (TAC Model)

This in vivo model evaluates the efficacy of this compound in a pressure-overload heart failure model.

-

Animal Model: Male C57BL/6 mice are used.

-

Surgical Procedure: Mice are anesthetized, and a transverse aortic constriction (TAC) is performed by ligating the aorta between the innominate and left common carotid arteries to induce pressure overload on the left ventricle.

-

Dosing: this compound (30 mg/kg) or vehicle is administered orally once daily for 14 days.

-

Endpoint Analysis: After 14 days, the animals are euthanized, and the hearts are excised. The left ventricular weight is measured and normalized to body weight to assess the degree of hypertrophy.

Rat Model of Chronic Heart Failure (Coronary Artery Ligation)

This model assesses the effect of this compound on post-myocardial infarction remodeling and dysfunction.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Surgical Procedure: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.

-

Dosing: Oral administration of this compound (10 or 30 mg/kg/day) or vehicle is initiated post-surgery and continued for the duration of the study.

-

Functional Assessment: Cardiac function is monitored periodically using echocardiography to measure parameters such as ejection fraction and fractional shortening.

-

Histological Analysis: At the end of the study, hearts are collected for histological analysis to assess myocardial remodeling, including fibrosis and cardiomyocyte size.

Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of this compound.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Administration:

-

Intravenous (i.v.): A single dose of this compound is administered via the tail vein.

-

Oral (p.o.): A single dose of this compound is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points after administration.

-

Plasma Analysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.

-

Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, etc.) are calculated using non-compartmental analysis.

-

Tissue Distribution: For tissue distribution analysis, animals are euthanized at specific time points after dosing, and various tissues (heart, brain, liver, etc.) are collected to determine drug concentrations.

References

KR-39038: A Novel GRK5 Inhibitor with Therapeutic Potential in Cardiovascular Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KR-39038 is a novel, potent, and orally active small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5). Emerging preclinical evidence has highlighted its significant therapeutic potential, primarily in the context of heart failure. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols related to the evaluation of this compound, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its therapeutic effects through the selective inhibition of GRK5.[1][2][3] GRK5 is a serine/threonine kinase that plays a crucial role in the development of pathological cardiac hypertrophy, a key contributor to heart failure.[1][2] The downstream signaling cascade involves the phosphorylation of histone deacetylase 5 (HDAC5). By inhibiting GRK5, this compound effectively suppresses angiotensin II-induced phosphorylation of HDAC5 in cardiomyocytes.[1][2][3][4] This mechanism disrupts the hypertrophic signaling pathway, leading to the attenuation of cardiac hypertrophy and remodeling.[1][2][4]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | GRK5 | 0.02 | TR-FRET based kinase assay |

Data sourced from Lee et al., 2020.[1][2]

Table 2: In Vivo Efficacy in Animal Models of Heart Failure

| Animal Model | Treatment | Duration | Key Findings |

| Pressure Overload-Induced Cardiac Hypertrophy (Mouse) | 30 mg/kg/day, p.o. | 14 days | 43% reduction in left ventricular weight.[1][2] |

| Chronic Heart Failure (Rat) | 10 and 30 mg/kg/day, p.o. | - | Significant preservation of cardiac function and attenuation of myocardial remodeling.[1][2] |

Data sourced from Lee et al., 2020.[1][2]

Potential Therapeutic Applications

The primary and most robustly supported therapeutic application for this compound is in the treatment of heart failure , specifically through the attenuation of cardiac hypertrophy and improvement of cardiac function.[1][2][4]

While direct experimental evidence for this compound in other indications is currently lacking, the role of its target, GRK5, in other pathophysiological processes suggests potential for broader therapeutic applications. These include:

-

Oncology: GRK5 has been implicated in the development and progression of various cancers. Its inhibition could represent a novel therapeutic strategy.

-

Neurodegenerative Diseases: Dysregulation of GRK5 has been linked to the pathogenesis of Alzheimer's disease, suggesting that its modulation could have therapeutic benefits.

Further research is required to explore the potential of this compound in these and other indications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

GRK5 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibitory activity of this compound against GRK5.

-

Reagents and Materials:

-

Recombinant human GRK5 enzyme

-

This compound (or test compound)

-

ATP

-

TR-FRET substrate pair (e.g., ULight™-peptide and Europium-anti-phospho-peptide antibody)

-

Assay buffer

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of GRK5 enzyme to the wells of the microplate.

-

Add the diluted this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the TR-FRET substrates to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Hypertrophy and HDAC5 Phosphorylation Assay in Neonatal Cardiomyocytes

This assay assesses the ability of this compound to inhibit agonist-induced hypertrophy and its underlying signaling in a cellular context.

-

Cell Culture:

-

Isolate primary neonatal cardiomyocytes from rat or mouse hearts.

-

Culture the cells in appropriate media until they form a confluent monolayer.

-

-

Treatment:

-

Pre-treat the cardiomyocytes with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Induce hypertrophy by adding a pro-hypertrophic agonist, such as angiotensin II, to the culture medium.

-

Incubate the cells for 24-48 hours.

-

-

Analysis:

-

Cell Size Measurement: Fix the cells and stain with a fluorescent dye that labels the cytoplasm or cytoskeleton (e.g., phalloidin). Capture images using fluorescence microscopy and quantify the cell surface area using image analysis software.

-

Protein Synthesis Assay: During the last few hours of incubation, add a radiolabeled amino acid (e.g., ³H-leucine) to the culture medium. Lyse the cells, precipitate the proteins, and measure the incorporated radioactivity using a scintillation counter.

-

HDAC5 Phosphorylation Analysis (Western Blot): Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies specific for phosphorylated HDAC5 and total HDAC5. Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the ratio of phosphorylated to total HDAC5.

-

In Vivo Models of Cardiac Hypertrophy and Heart Failure

These animal models are crucial for evaluating the in vivo efficacy of this compound.

-

Pressure Overload-Induced Cardiac Hypertrophy (Mouse Model):

-

Surgical Procedure: Perform transverse aortic constriction (TAC) surgery on mice to induce pressure overload on the left ventricle.

-

Treatment: Administer this compound (e.g., 30 mg/kg/day) or vehicle orally for a specified period (e.g., 14 days) starting from a designated time point post-surgery.

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals and harvest the hearts. Measure the left ventricular weight and normalize it to body weight. Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.

-

-

Chronic Heart Failure (Rat Model):

-

Surgical Procedure: Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery in rats.

-

Treatment: Begin oral administration of this compound (e.g., 10 or 30 mg/kg/day) or vehicle at a specified time post-LAD ligation and continue for several weeks.

-

Functional Assessment: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Histological Analysis: After the treatment period, harvest the hearts and perform histological analysis to evaluate cardiomyocyte size, interstitial fibrosis, and infarct size.

-

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate for heart failure, with a well-defined mechanism of action centered on the inhibition of GRK5. The robust preclinical data demonstrate its ability to attenuate cardiac hypertrophy and improve cardiac function in relevant animal models. While no clinical trials have been reported to date, the compelling preclinical evidence warrants further investigation into the clinical utility of this compound. Future research should also aim to explore its potential in other therapeutic areas where GRK5 dysregulation is implicated, such as oncology and neurodegenerative diseases.

References

- 1. Targeting GRK5 for Treating Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. G protein-coupled receptor kinase 5 (GRK5) contributes to impaired cardiac function and immune cell recruitment in post-ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

KR-39038: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for KR-39038, a potent and orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5). The provided information is intended to guide researchers in designing and executing experiments to investigate the biological activities of this compound.

Summary of Quantitative Data

This compound has been characterized as a highly effective inhibitor of GRK5, demonstrating significant anti-hypertrophic effects in cellular models. The key quantitative data from in vitro studies are summarized below for easy reference and comparison.

| Parameter | Value | Cell Line/System | Reference |

| GRK5 IC50 | 0.02 µM | Recombinant Human GRK5 | [1][2][3][4] |

| Amlexanox IC50 (Reference) | 8.86 µM | Recombinant Human GRK5 | [4] |

| Staurosporine IC50 (Reference) | 0.02 µM | Recombinant Human GRK5 | [5] |

| GRK2 Inhibition | 5.9% at 10 µM | Recombinant Human GRK2 | [4] |

| Inhibition of Angiotensin II-induced Cellular Hypertrophy | Significant at ≥ 0.1 µM | Neonatal Rat Cardiomyocytes | [1] |

| Inhibition of Angiotensin II-induced HDAC5 Phosphorylation | Significant at ≥ 0.3 µM | Neonatal Rat Cardiomyocytes | [1][4] |

Signaling Pathway

This compound exerts its anti-hypertrophic effects by inhibiting GRK5, which in turn suppresses the downstream phosphorylation of histone deacetylase 5 (HDAC5). In pathological cardiac hypertrophy, angiotensin II can activate signaling cascades that lead to GRK5-mediated phosphorylation of HDAC5. This phosphorylation event is a key step in the hypertrophic response. By inhibiting GRK5, this compound prevents HDAC5 phosphorylation, thereby attenuating the hypertrophic signaling cascade.[1][2][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for KR-39038 in Mouse Models of Heart Failure

These application notes provide a comprehensive guide for researchers utilizing the novel G protein-coupled receptor kinase 5 (GRK5) inhibitor, KR-39038, in preclinical mouse models of heart failure. The protocols outlined below are based on established methodologies and findings from relevant studies.

Introduction

Heart failure is a complex syndrome characterized by the heart's inability to pump blood effectively. A key pathological feature of heart failure is cardiac hypertrophy, an enlargement of the heart muscle that is initially compensatory but eventually becomes maladaptive. G protein-coupled receptor kinase 5 (GRK5) has been identified as a critical regulator of pathological cardiac hypertrophy.[1][2][3][4] this compound is a potent and orally active inhibitor of GRK5 with an IC50 of 0.02 µM.[1][2][3][4][5] It has been shown to attenuate cardiac hypertrophy and improve cardiac function in animal models of heart failure, primarily by inhibiting the phosphorylation of histone deacetylase 5 (HDAC5).[1][2][3][5]

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting GRK5. In the context of cardiac hypertrophy, pathological stimuli lead to the activation of G protein-coupled receptors, which in turn upregulate GRK5 activity. GRK5 can then translocate to the nucleus and phosphorylate HDAC5. This phosphorylation event causes HDAC5 to be exported from the nucleus, relieving its repression of pro-hypertrophic transcription factors such as myocyte enhancer factor 2 (MEF2). The activation of MEF2 drives the expression of genes that lead to cardiomyocyte growth and pathological remodeling. By inhibiting GRK5, this compound prevents the phosphorylation and nuclear export of HDAC5, thereby maintaining the suppression of pro-hypertrophic gene expression.[5][6]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type | Conditions | Reference |

| GRK5 IC50 | 0.02 µM | - | In vitro kinase assay | [1][2][3][4] |

| Inhibition of Angiotensin II-induced cellular hypertrophy | Significant at ≥ 0.1 µM | Neonatal cardiomyocytes | 24h treatment | [5] |

| Inhibition of Angiotensin II-induced HDAC5 phosphorylation | Significant at ≥ 0.3 µM | Neonatal cardiomyocytes | 24h treatment | [5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Pressure Overload-Induced Cardiac Hypertrophy (TAC Model)

| Parameter | Treatment Group | Value | Duration | Reference |

| Left Ventricular Weight Reduction | This compound (30 mg/kg/day, p.o.) | 43% reduction | 14 days | [1][2][3][4] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Chronic Heart Failure (Coronary Artery Ligation Model)

| Parameter | Treatment Group | Outcome | Duration | Reference |

| Cardiac Function | This compound (10 and 30 mg/kg/day, p.o.) | Significant preservation | Not specified | [1][2][3] |

| Myocardial Remodeling | This compound (10 and 30 mg/kg/day, p.o.) | Significant attenuation | Not specified | [1][2][3] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a mouse model of heart failure induced by transverse aortic constriction (TAC).

Figure 2: General experimental workflow for evaluating this compound.

Transverse Aortic Constriction (TAC) Mouse Model

This surgical procedure creates a pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Surgical instruments (forceps, scissors, needle holder)

-

Suture material (e.g., 7-0 silk)

-

27-gauge needle

-

Ventilator

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Intubate the mouse and connect it to a rodent ventilator.

-

Make a small incision at the suprasternal notch to expose the trachea and aortic arch.

-

Carefully isolate the transverse aorta between the innominate and left common carotid arteries.

-

Pass a 7-0 silk suture underneath the aorta.

-

Place a 27-gauge needle parallel to the aorta.

-

Tie the suture snugly around both the aorta and the needle.

-

Quickly remove the needle to create a constriction of a defined diameter.

-

Close the chest and skin incisions.

-

For the sham-operated group, perform the same procedure without ligating the aorta.

-

Administer post-operative analgesics as per institutional guidelines.

This compound Administration

Materials:

-

This compound

-

Vehicle (e.g., sterile water or a suitable formulation)

-

Oral gavage needles

Procedure:

-

Prepare a solution or suspension of this compound in the chosen vehicle at a concentration suitable for delivering 30 mg/kg in a reasonable volume.

-

Beginning the day after TAC surgery, administer this compound or vehicle to the respective groups via oral gavage once daily for 14 days.

Echocardiographic Assessment of Cardiac Function

Echocardiography is used to non-invasively assess cardiac function and morphology.

Materials:

-

High-frequency ultrasound system with a linear transducer (e.g., 30-40 MHz)

-

Anesthesia (e.g., light isoflurane)

-

Heating platform with ECG monitoring

Procedure:

-

Anesthetize the mouse lightly to maintain a heart rate of 400-500 bpm.

-

Secure the mouse on the platform and apply ultrasound gel to the depilated chest area.

-

Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.

-

Measure the following parameters from at least three consecutive cardiac cycles:

-

Left ventricular internal dimension at end-diastole (LVID;d)

-

Left ventricular internal dimension at end-systole (LVID;s)

-

Left ventricular posterior wall thickness at end-diastole (LVPW;d)

-

Interventricular septum thickness at end-diastole (IVS;d)

-

-

Calculate the following functional parameters:

-

Ejection Fraction (EF%)

-

Fractional Shortening (FS%)

-

Histological Analysis of Cardiac Hypertrophy and Fibrosis

Materials:

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA)

-

Paraffin embedding materials

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Masson's trichrome stain or Picrosirius red stain

-

Microscope with a camera

Procedure:

-

At the end of the treatment period, euthanize the mice and excise the hearts.

-

Wash the hearts with PBS and arrest in diastole with potassium chloride.

-

Fix the hearts in 4% PFA overnight.

-

Dehydrate the hearts and embed them in paraffin.

-

Cut 5 µm thick sections and mount them on slides.

-

For hypertrophy assessment:

-

Stain sections with H&E.

-

Capture images of the left ventricle.

-

Measure the cross-sectional area of individual cardiomyocytes using image analysis software (e.g., ImageJ).

-

-

For fibrosis assessment:

-

Stain sections with Masson's trichrome or Picrosirius red.

-

Capture images of the left ventricle.

-

Quantify the fibrotic area (blue for Masson's trichrome, red for Picrosirius red) as a percentage of the total tissue area using image analysis software.

-

Western Blot Analysis of Pro-Hypertrophic Markers

Materials:

-

Left ventricular tissue

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-HDAC5, anti-total-HDAC5, anti-ANP, anti-BNP, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Homogenize left ventricular tissue in RIPA buffer and centrifuge to collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

-

Left ventricular tissue

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for genes of interest (e.g., Nppa (ANP), Nppb (BNP), Myh7 (β-MHC)) and a housekeeping gene (e.g., Gapdh)

-

qRT-PCR instrument

Procedure:

-

Extract total RNA from left ventricular tissue.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Disclaimer

These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental conditions and institutional guidelines. Optimization of antibody concentrations, primer efficiencies, and other experimental parameters may be required.

References

- 1. Mouse Model of Transverse Aortic Constriction [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 6. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]

Application Notes and Protocols for KR-39038 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-39038 is a potent, orally active inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2][3][4] It has demonstrated significant anti-hypertrophic effects in preclinical studies by suppressing the HDAC5 pathway.[1][2][3][4] These properties make this compound a valuable tool for research in areas such as heart failure and other cardiovascular diseases. This document provides detailed protocols for the dissolution and application of this compound in cell culture experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂ClFN₆O | [1][5] |

| Molecular Weight | 475.00 g/mol | [1][5] |

| CAS Number | 2770300-35-9 | [1][5] |

| Appearance | Solid | [5] |

Table 2: Solubility of this compound

| Solvent | Concentration | Notes | Reference |

| DMSO | 115 mg/mL (242.11 mM) | Requires sonication for complete dissolution. | [1] |

| Water | 100 mg/mL (210.53 mM) | Requires ultrasonication, warming, and heating to 80°C. | [1][2] |

Table 3: Biological Activity of this compound

| Target | IC₅₀ | Cell Line/Model | Effect | Reference |

| GRK5 | 0.02 µM | N/A | Potent inhibition | [1][6] |

| Angiotensin II-induced hypertrophy | 0.1 µM and higher | Neonatal cardiomyocytes | Significant inhibition | [1] |

| Angiotensin II-induced HDAC5 phosphorylation | 0.3 µM and higher | Neonatal cardiomyocytes | Decreased phosphorylation | [1] |

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 475.00 g/mol * (1000 mg / 1 g) = 4.75 mg

-

-

-

Weigh the this compound:

-

Carefully weigh out 4.75 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

-

2. Protocol for Treating Cells with this compound

This protocol provides a general guideline for diluting the this compound stock solution and treating cells in culture. The final concentration of this compound will need to be optimized for your specific cell type and experiment.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for your cells

-

Cells seeded in a multi-well plate

-

Sterile pipette tips and tubes

Procedure:

-

Determine the final desired concentrations:

-

Based on published data, a starting concentration range of 0.1 µM to 1.0 µM is recommended.[1]

-

-

Prepare working solutions:

-

Prepare a series of dilutions of the 10 mM stock solution in complete cell culture medium.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Example for a final concentration of 1 µM in 1 mL of medium:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of medium. This gives a 10 µM working solution with 0.1% DMSO.

-

Add 100 µL of the 10 µM working solution to 900 µL of medium in the well to achieve a final concentration of 1 µM with a final DMSO concentration of 0.01%.

-

-

-

Treat the cells:

-

Remove the existing medium from the cells.

-

Add the appropriate volume of the prepared working solutions containing this compound to each well.

-

Include a vehicle control group of cells treated with the same final concentration of DMSO as the experimental groups.

-

-

Incubate:

-

Incubate the cells for the desired duration of the experiment (e.g., 24 hours).[1]

-

-

Assay:

-

Proceed with your downstream experimental assay to assess the effects of this compound.

-

Mandatory Visualization

Signaling Pathway of this compound in Cardiomyocytes

Caption: this compound inhibits GRK5, preventing HDAC5 phosphorylation and subsequent cellular hypertrophy.

Experimental Workflow for Cell-Based Assays